Cas no 81024-42-2 ((S)-Metoprolol)

(S)-Metoprolol structure
(S)-Metoprolol structure
상품 이름:(S)-Metoprolol
CAS 번호:81024-42-2
MF:C15H25NO3
메가와트:267.363904714584
CID:726479
PubChem ID:157716

(S)-Metoprolol 화학적 및 물리적 성질

이름 및 식별자

    • (S)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
    • (S)-(-)-METOPROLOL
    • (S)-Metoprolol
    • 2-Propanol,1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
    • (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (ACI)
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (S)- (ZCI)
    • (-)-Metoprolol
    • (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
    • 2-Propanol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
    • SCHEMBL121589
    • CHEMBL148306
    • BDBM81881
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-
    • metropolol
    • 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol]
    • NS00098786
    • (RS)-1-Isopropylamino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
    • (-)metoprolol
    • DTXSID60230861
    • s-metoprolol
    • (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;(-)-Metoprolol
    • 81024-42-2
    • l-Metoprolol
    • AKOS016008513
    • (2S)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • IUBSYMUCCVWXPE-AWEZNQCLSA-N
    • EN300-18568112
    • 인치: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1
    • InChIKey: IUBSYMUCCVWXPE-AWEZNQCLSA-N
    • 미소: O(C1C=CC(CCOC)=CC=1)C[C@@H](O)CNC(C)C

계산된 속성

  • 정밀분자량: 267.183
  • 동위원소 질량: 267.183
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 215
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 50.7A^2

실험적 성질

  • 밀도: 1.033
  • 융해점: 41-43°C
  • 비등점: 398.6 °C at 760 mmHg
  • 플래시 포인트: 194.9 °C
  • 굴절률: 1.507
  • PSA: 50.72000
  • LogP: 2.00410

(S)-Metoprolol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M338780-1mg
(S)-Metoprolol
81024-42-2
1mg
$ 215.00 2023-09-07
TRC
M338780-10mg
(S)-Metoprolol
81024-42-2
10mg
$ 1584.00 2023-09-07
A2B Chem LLC
AE00703-10mg
(S)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
81024-42-2 98%
10mg
$142.00 2024-04-19
A2B Chem LLC
AE00703-1mg
(S)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
81024-42-2
1mg
$314.00 2023-12-30
TRC
M338780-2mg
(S)-Metoprolol
81024-42-2
2mg
$385.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-212886-1 mg
(S)-Metoprolol,
81024-42-2
1mg
¥1,880.00 2023-07-10
Crysdot LLC
CD12029262-1g
(S)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
81024-42-2 95+%
1g
$376 2024-07-24
TRC
M338780-5mg
(S)-Metoprolol
81024-42-2
5mg
$917.00 2023-05-17
Enamine
EN300-18568112-0.05g
(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
81024-42-2
0.05g
$148.0 2023-09-18
SHENG KE LU SI SHENG WU JI SHU
sc-212886-1mg
(S)-Metoprolol,
81024-42-2
1mg
¥1880.00 2023-09-05

(S)-Metoprolol 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Isopropanol ;  12 h, rt
참조
Asymmetric hydrolytic kinetic resolution with recyclable polymeric Co(III)-salen complexes: a practical strategy in the preparation of (S)-metoprolol, (S)-toliprolol and (S)-alprenolol: computational rationale for enantioselectivity
Roy, Tamal; et al, Catalysis Science & Technology, 2014, 4(11), 3899-3908

합성회로 2

반응 조건
1.1 Reagents: Trimethyl orthoacetate Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Acetyl bromide Solvents: Dichloromethane ;  6 min, rt; 30 min, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  1.5 h, rt
1.4 Solvents: Water ;  1.5 h, reflux
참조
Asymmetric synthesis of (S)-metoprolol via Sharpless asymmetric dihydroxylation induced by a recoverable polymer ligand QN-AQN-OPEG-OMe
Cheng, Sikun; et al, Letters in Organic Chemistry, 2012, 9(7), 516-519

합성회로 3

반응 조건
참조
Enantioseparations of 11 Amino Alcohols Using Di-n-amyl L-Tartrate-Boric Acid Complex as Chiral Mobile Phase Additive by RP-HPLC
Zou, Yanan; et al, Chromatographia, 2015, 78(11-12), 753-761

합성회로 4

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol
참조
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

합성회로 5

반응 조건
1.1 Solvents: Isopropylamine
1.2 Reagents: Sulfuric acid
참조
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

합성회로 6

반응 조건
1.1 Solvents: Isopropylamine
2.1 Reagents: Sulfuric acid Solvents: Methanol
참조
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

합성회로 7

반응 조건
1.1 Reagents: Trimethyl orthoacetate Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Acetyl bromide ;  rt; 30 min, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  1.5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Water ;  1.5 h, reflux
참조
Synthesis of (S)-metoprolol by by asymmetric dihydroxylation
Xiang, Shun; et al, Hecheng Huaxue, 2011, 19(1), 127-129

합성회로 8

반응 조건
1.1 2 h, reflux
참조
Asymmetric synthesis of (S)-Metoprolol
Song, Guang-Wei; et al, Yingyong Huaxue, 2010, 27(11), 1286-1290

합성회로 9

반응 조건
1.1 Catalysts: β-Cyclodextrin Solvents: Ethanol ,  Water
1.2 -
참조
Enantioselective ring opening of epoxides with trimethylsilyl azide (TMSN3) in the presence of β-cyclodextrin: an efficient route to 1,2-azido alcohols
Kamal, Ahmed; et al, Tetrahedron: Asymmetry, 1999, 10(22), 4261-4264

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, 50 °C
참조
Application of kinetic resolution using HCS as chiral auxiliary: Novel synthesis of β-blockers (S)-betaxolol and (S)-metoprolol
Zhang, Jing-Yu; et al, Chirality, 2009, 21(8), 745-750

합성회로 11

반응 조건
1.1 Reagents: β-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(carboxymethyl)-2A,2B,2C,2D,2E,2… ;  20 °C
참조
Characterization of a single-isomer carboxymethyl-beta-cyclodextrin in chiral capillary electrophoresis
Fejos, Ida; et al, Electrophoresis, 2017, 38(15), 1869-1877

합성회로 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol
참조
Catalysts for asymmetric synthesis and preparation of (S)-metoprolol
, Japan, , ,

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → -10 °C
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  -10 °C; 4 h, -10 °C
2.1 2 h, reflux
참조
Asymmetric synthesis of (S)-Metoprolol
Song, Guang-Wei; et al, Yingyong Huaxue, 2010, 27(11), 1286-1290

합성회로 14

반응 조건
1.1 5 h, rt
참조
Asymmetric synthesis of (2S)-1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol [(S)-metoprolol]
Ji, Dehua; et al, Xiandai Huagong, 2008, 28(11), 58-59

합성회로 15

반응 조건
1.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
참조
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

합성회로 16

반응 조건
1.1 Reagents: Sodium hydride Solvents: N-Methyl-2-pyrrolidone ;  20 min, 0 - 5 °C; 5 - 6 h, 5 °C → 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 - 10 h, reflux
2.2 Reagents: Acetic acid ;  neutralized
참조
Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2'S,2''S)-Tris-(2,3-epoxypropyl)-isocyanurate
Sonawane, Swapnil P.; et al, Organic Process Research & Development, 2011, 15(6), 1365-1370

합성회로 17

반응 조건
1.1 24 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Synthesis technique and control of impurities of (S)-succinate metoprolol
Di, Pan-pan; et al, Anhui Yiyao, 2015, 19(3), 427-430

합성회로 18

반응 조건
참조
Immobilized cellulase (CBH I) as a chiral stationary phase for direct resolution of enantiomers
Erlandsson, Per; et al, Journal of the American Chemical Society, 1990, 112(11), 4573-4

합성회로 19

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol
2.1 Solvents: Isopropylamine
2.2 Reagents: Sulfuric acid
참조
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

합성회로 20

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 - 10 h, reflux
1.2 Reagents: Acetic acid ;  neutralized
참조
Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2'S,2''S)-Tris-(2,3-epoxypropyl)-isocyanurate
Sonawane, Swapnil P.; et al, Organic Process Research & Development, 2011, 15(6), 1365-1370

합성회로 21

반응 조건
1.1 Solvents: Isopropylamine ,  Water ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Water
참조
Concise synthesis of β-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution
Muthukrishnan, M.; et al, Tetrahedron, 2007, 63(8), 1872-1876

합성회로 22

반응 조건
참조
Kinetic resolution of aryl glycidyl ethers: a practical synthesis of the optically pure β-blocker S-metoprolol
Gurjar, Mukund K.; et al, Heterocycles, 1998, 48(7), 1471-1476

(S)-Metoprolol Raw materials

(S)-Metoprolol Preparation Products

추천 기사

추천 공급업체
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd